molecular formula C13H20O2 B13326435 2-(Ethoxymethylidene)spiro[4.5]decan-1-one

2-(Ethoxymethylidene)spiro[4.5]decan-1-one

Katalognummer: B13326435
Molekulargewicht: 208.30 g/mol
InChI-Schlüssel: ZPYSHZATTQMNDI-ZHACJKMWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Ethoxymethylidene)spiro[45]decan-1-one is a chemical compound with the molecular formula C13H20O2 It is a spiro compound, characterized by a unique structure where two rings are connected through a single atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethoxymethylidene)spiro[4.5]decan-1-one typically involves the reaction of spiro[4.5]decan-1-one with ethyl formate in the presence of a base. The reaction conditions often include:

    Base: Sodium ethoxide or potassium tert-butoxide

    Solvent: Ethanol or tetrahydrofuran (THF)

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring cost-effectiveness and safety in large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Ethoxymethylidene)spiro[4.5]decan-1-one undergoes various types of chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Can be reduced to form alcohols or alkanes.

    Substitution: Can undergo nucleophilic substitution reactions, particularly at the ethoxymethylidene group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Substituted spiro compounds with various functional groups.

Wissenschaftliche Forschungsanwendungen

2-(Ethoxymethylidene)spiro[4

Wirkmechanismus

The mechanism of action of 2-(Ethoxymethylidene)spiro[4.5]decan-1-one involves its interaction with molecular targets such as PHD enzymes. By inhibiting these enzymes, the compound can stabilize HIFs, leading to the upregulation of genes involved in the response to hypoxia. This includes the production of erythropoietin (EPO) and vascular endothelial growth factor (VEGF), which are crucial for red blood cell production and angiogenesis, respectively .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(Ethoxymethylidene)spiro[4.5]decan-1-one is unique due to its ethoxymethylidene group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Eigenschaften

Molekularformel

C13H20O2

Molekulargewicht

208.30 g/mol

IUPAC-Name

(3E)-3-(ethoxymethylidene)spiro[4.5]decan-4-one

InChI

InChI=1S/C13H20O2/c1-2-15-10-11-6-9-13(12(11)14)7-4-3-5-8-13/h10H,2-9H2,1H3/b11-10+

InChI-Schlüssel

ZPYSHZATTQMNDI-ZHACJKMWSA-N

Isomerische SMILES

CCO/C=C/1\CCC2(C1=O)CCCCC2

Kanonische SMILES

CCOC=C1CCC2(C1=O)CCCCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.